molecular formula C14H17ClN2O B2644322 N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide CAS No. 2411278-15-2

N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide

Cat. No. B2644322
CAS RN: 2411278-15-2
M. Wt: 264.75
InChI Key: KOOKNYDMPXBXNP-UHFFFAOYSA-N
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Description

N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide, also known as CMY-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CMY-2 is a member of the ynamide family, which is a class of compounds known for their unique chemical properties and diverse biological activities. In

Mechanism Of Action

The mechanism of action of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been shown to bind to the ribosome, which is the site of protein synthesis in cells. This binding results in the inhibition of protein synthesis, which can lead to cell death.
Biochemical and Physiological Effects
N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and cancer cells. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has also been found to induce apoptosis, which is a form of programmed cell death. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide in lab experiments is its broad spectrum of activity. It has been shown to be effective against a wide range of bacteria, fungi, and cancer cells. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have low toxicity, which makes it a safer alternative to other compounds with similar activity.
One of the limitations of using N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has not been extensively studied in vivo, which limits our understanding of its potential applications in living organisms.

Future Directions

There are a number of future directions for research on N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. One area of research could be the development of new antibiotics based on the structure of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. Another area of research could be the development of new antifungal and antiviral drugs based on the activity of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. Additionally, more research is needed to understand the mechanism of action of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide and its potential applications in living organisms.

Synthesis Methods

The synthesis of N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide involves the reaction of 3-chloro-N-methylaniline with ethyl propiolate in the presence of a palladium catalyst. The resulting product is then reacted with N-methyl-2-butyne-1,4-diamine to yield N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide. This synthesis method has been optimized to yield high purity N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide with a good yield.

Scientific Research Applications

N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have a wide range of potential applications in scientific research. It has been shown to have antibacterial properties, which makes it a promising candidate for the development of new antibiotics. N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has also been found to have antitumor properties, which makes it a potential candidate for cancer research. Additionally, N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide has been found to have antifungal and antiviral properties, which makes it a potential candidate for the development of new antifungal and antiviral drugs.

properties

IUPAC Name

N-[2-(3-chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-4-6-14(18)17(3)10-9-16(2)13-8-5-7-12(15)11-13/h5,7-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOKNYDMPXBXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(C)CCN(C)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Chloro-N-methylanilino)ethyl]-N-methylbut-2-ynamide

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